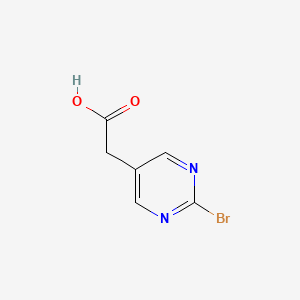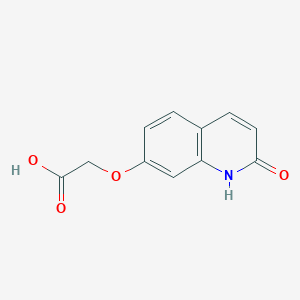
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is also known as 3-aminophenylalanine hydrochloride. This compound is a derivative of phenylalanine, an essential amino acid, and features an amino group attached to the phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting 3-aminobenzaldehyde undergoes a Strecker synthesis reaction with ammonium chloride and potassium cyanide to form 3-aminophenylalanine.
Hydrochloride Formation: The final step involves converting 3-aminophenylalanine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like sulfuric acid (H2SO4) or iron (Fe) powder.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Protein Synthesis: As a derivative of phenylalanine, it can be incorporated into proteins, affecting their structure and function.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, altering metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group at the para position.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains additional hydroxyl and iodine substituents.
2-Amino-3-(4-nitrophenyl)propanoic acid: Features a nitro group instead of an amino group .
Uniqueness
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications and as a precursor for synthesizing more complex molecules .
Eigenschaften
CAS-Nummer |
7284-43-7 |
|---|---|
Molekularformel |
C9H13ClN2O2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
2-amino-3-(3-aminophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H |
InChI-Schlüssel |
JACMQSBEVYNMSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)
![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)


![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)


